molecular formula C10H6F2N2O B6442429 2-(2,4-difluorophenoxy)pyrazine CAS No. 2548997-50-6

2-(2,4-difluorophenoxy)pyrazine

Cat. No. B6442429
CAS RN: 2548997-50-6
M. Wt: 208.16 g/mol
InChI Key: RQUPIYWHQBJMAA-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorophenoxy)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .


Synthesis Analysis

The synthesis of pyrazine derivatives has been extensively studied . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .


Molecular Structure Analysis

Pyrazine is a 6 membered heterocyclic compound with two nitrogen atoms in para position . This heteroaromatic compound is 6π-electron-deficient and resembles in planar configuration . Pyrazine exhibits inductive resonance properties .


Chemical Reactions Analysis

The chemical reactions of pyrazine derivatives have been explored in various studies . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .


Physical And Chemical Properties Analysis

Pyrazine is a weak diacid base, with two protonation steps with pKa1= 0.65 and pKa2= - 5.78 . The resonance in pyrazine causes an electron deficiency around the carbon atoms at 2,3,4,5-positions and, especially when an electron-withdrawing substituent is attached to the pyrazine, exposes them to nucleophilic attack .

Scientific Research Applications

Safety and Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the pyrazine compounds . Most are classified as irritating to the respiratory system . The proposed maximum use levels in feed are unlikely to have detrimental effects on the terrestrial and fresh water compartments .

Future Directions

The synthetic methods and biological activities of pyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Moreover, cyclometalated Ir (iii) complexes based on 2-(2,4-difluorophenyl)-pyridine have been synthesized, showing acid/base-induced structural transformation and luminescence switching, and photocatalytic activity for hydrogen evolution . This suggests potential future directions in the development of new materials and applications.

properties

IUPAC Name

2-(2,4-difluorophenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-7-1-2-9(8(12)5-7)15-10-6-13-3-4-14-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUPIYWHQBJMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)pyrazine

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